molecular formula C12H7BrF2N2O B3594955 N-(2-bromo-4,6-difluorophenyl)nicotinamide

N-(2-bromo-4,6-difluorophenyl)nicotinamide

Cat. No.: B3594955
M. Wt: 313.10 g/mol
InChI Key: NJOKLWKXDKSILB-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)nicotinamide is a chemical compound characterized by its bromine and fluorine atoms on the phenyl ring and a nicotinamide group

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by starting with a phenyl ring and sequentially introducing bromine and fluorine atoms through halogenation reactions.

  • Amidation Reaction: The final step involves reacting the halogenated phenyl compound with nicotinic acid or its derivatives to form the nicotinamide group.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the selective introduction of bromine and fluorine atoms. The amidation step is often carried out using catalysts to improve yield and efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the bromine or fluorine atoms, leading to different structural isomers.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Reduced halogenated compounds with different functional groups.

  • Substitution Products: A wide range of substituted phenyl compounds.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2N2O/c13-9-4-8(14)5-10(15)11(9)17-12(18)7-2-1-3-16-6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOKLWKXDKSILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(2-bromo-4,6-difluorophenyl)nicotinamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(2-bromo-4,6-difluorophenyl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in enhancing binding affinity and specificity, leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)nicotinamide: Lacks the bromine atom, resulting in different chemical properties and biological activity.

  • N-(2-bromo-4-fluorophenyl)nicotinamide: Similar structure but with only one fluorine atom, leading to variations in reactivity and applications.

Uniqueness: N-(2-bromo-4,6-difluorophenyl)nicotinamide stands out due to its dual halogenation, which provides enhanced reactivity and potential for diverse applications compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique chemical structure and reactivity make it a valuable compound for various applications.

Is there anything specific you would like to know more about?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4,6-difluorophenyl)nicotinamide
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N-(2-bromo-4,6-difluorophenyl)nicotinamide

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